molecular formula C17H19N3O5S B2454687 N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 1105228-46-3

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No. B2454687
CAS RN: 1105228-46-3
M. Wt: 377.42
InChI Key: JURUYSCSROXKPK-UHFFFAOYSA-N
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Description

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(furan-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C17H19N3O5S and its molecular weight is 377.42. The purity is usually 95%.
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Scientific Research Applications

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions represent a significant area of application for oxalamide derivatives. These compounds, including N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(furan-2-ylmethyl)oxalamide, are utilized as catalysts or ligands in the formation of carbon-nitrogen bonds, facilitating the synthesis of various (hetero)aryl amides. Such reactions are crucial for developing pharmaceuticals and agrochemicals, showcasing the compound's importance in organic synthesis and drug discovery processes (De, Yin, & Ma, 2017).

Antigens Synthesis and Antibodies Preparation

The synthesis of antigens and preparation of antibodies for detecting specific metabolites or compounds in biological and environmental samples is another area where this compound finds application. Research involving derivatives of furan-2-ylmethyl oxalamide focuses on developing sensitive and selective detection methods for contaminants, providing essential tools for food safety, environmental monitoring, and clinical diagnostics (Zhu et al., 2010).

N-Arylation of Oxazolidinones and Amides

The N-arylation of oxazolidinones and amides, facilitated by compounds like this compound, plays a critical role in the synthesis of complex organic molecules. These reactions are pivotal in constructing biologically active compounds, including potential therapeutic agents, highlighting the compound's utility in advancing medicinal chemistry and pharmacology (Bhunia, De, & Ma, 2022).

Enhancement of Catalytic Activity

Oxalamide derivatives are also known for enhancing the catalytic activity in various chemical reactions, including coupling processes. This enhancement is vital for increasing reaction efficiency, yield, and selectivity, contributing to more sustainable and eco-friendly chemical synthesis processes. Research demonstrates the efficacy of these compounds in promoting N-arylation reactions, underscoring their significance in green chemistry and industrial applications (Bhunia, Kumar, & Ma, 2017).

properties

IUPAC Name

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-12-5-6-13(20-7-3-9-26(20,23)24)10-15(12)19-17(22)16(21)18-11-14-4-2-8-25-14/h2,4-6,8,10H,3,7,9,11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURUYSCSROXKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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